N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide
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Overview
Description
N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorine atom, a pyridine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route involves the nucleophilic substitution of polyfluoropyridines, followed by the interaction with anhydrous ammonia gas in acetonitrile at low temperatures . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(1-(2-fluoro phenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide .
- 4-Fluoro-N-(2-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazino)-2-oxoethyl)benzamide .
Uniqueness
N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide is unique due to its specific structural features, such as the presence of both pyridine and piperidine rings, as well as the fluorine atom. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O/c1-2-23(19(25)16-6-10-21-17(20)13-16)14-15-7-11-24(12-8-15)18-5-3-4-9-22-18/h3-6,9-10,13,15H,2,7-8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYRFCYTLPDLJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2=CC=CC=N2)C(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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